molecular formula C9H8N2O B1588982 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 602313-68-8

1-(Imidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B1588982
CAS No.: 602313-68-8
M. Wt: 160.17 g/mol
InChI Key: GCYDHNHJLGOKSB-UHFFFAOYSA-N
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Description

“1-(Imidazo[1,2-a]pyridin-2-yl)ethanone” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-6H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 160.18 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Novel Synthesis Methods

A significant area of research focuses on developing novel, efficient synthesis methods for imidazo[1,2-a]pyridine derivatives. For instance, a metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines has been developed, representing a facile approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014). Similarly, research by Volpi et al. (2017) led to the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with large Stokes' shifts, highlighting their potential in optical applications (Volpi et al., 2017).

Advancements in Heterocyclic Chemistry

Imidazo[1,2-a]pyridine derivatives play a crucial role in heterocyclic chemistry. For example, Costa and Proença (2011) developed a fused heterocyclic scaffold combining imidazo[1,2-a]pyridine with substituted chromone, achieved via a one-pot procedure (Costa & Proença, 2011). Additionally, Katritzky et al. (2003) achieved regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, highlighting the versatility of this compound in organic synthesis (Katritzky et al., 2003).

Innovative Applications in Material Science

Imidazo[1,2-a]pyridine derivatives have shown promise in material science applications. A novel approach by Zeng et al. (2021) for the preparation of a broad range of imidazo[1,5-α]pyridines could potentially open new avenues in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).

Chemical Bond Formation and Catalysis

Research by Chennapuram et al. (2015) highlighted a metal-free oxidative cross-coupling of imidazo[1,2-a]pyridines and methylketones, providing a general route for synthesis with a new C–C bond formation (Chennapuram et al., 2015). Additionally, Movahed et al. (2013) developed an efficient one-pot four-component protocol for synthesizing functionalized imidazo[1,2-a]pyridines (Movahed et al., 2013).

Advanced Optical Properties and Luminescent Materials

The synthesis of compounds with unique optical properties, such as large Stokes' shifts, was demonstrated by Volpi et al. (2017), which also explored the chemical structure's impact on quantum yields (Volpi et al., 2017).

Safety and Hazards

While specific safety and hazards information for “1-(Imidazo[1,2-a]pyridin-2-yl)ethanone” is not available in the search results, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines have a broad range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They have become an important synthon in the development of new drugs . Therefore, the future directions for “1-(Imidazo[1,2-a]pyridin-2-yl)ethanone” could involve further exploration of its potential applications in drug development .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDHNHJLGOKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458259
Record name 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602313-68-8
Record name 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(imidazo[1,2-a]pyridin-2-yl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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